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Introduction
Mureidomycins are uridyl-peptide antibiotics known for their potent activity against the highly

refractory pathogen Pseudomonas aeruginosa.[1][2] In the wild-type strain Streptomyces

roseosporus NRRL 15998, the biosynthetic gene cluster (BGC) responsible for mureidomycin

production, known as the mrd cluster, is cryptic, meaning it is not expressed under standard

laboratory conditions.[3] This document provides a detailed protocol for activating this silent

BGC through the heterologous expression of a specific activator gene, leading to the

production and isolation of novel mureidomycin analogues.

The primary strategy involves the introduction and constitutive expression of the foreign

activator gene ssaA, derived from the sansanmycin BGC of Streptomyces sp. strain SS.[3][4]

Interestingly, the native ssaA homologue in S. roseosporus, SSGG_02995, is incapable of

activating the cluster, making the introduction of the exogenous activator a critical step.[1][3]

The SsaA protein functions as a pathway-specific transcriptional activator, binding to conserved

sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby

switching on the production of mureidomycin compounds.[4] This approach not only enables
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the production of known mureidomycins but has also led to the discovery of eight new

acetylated mureidomycin analogues.[1]

Signaling Pathway and Regulatory Logic
The activation of the mureidomycin (mrd) biosynthetic gene cluster is controlled at the

transcriptional level. In the wild-type strain, the cluster remains silent. The introduction of the

activator protein SsaA bypasses the native, non-functional regulatory system. SsaA directly

initiates the transcription of the biosynthetic genes required to assemble the mureidomycin

molecule.
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Caption: Regulatory logic for activating the cryptic mureidomycin gene cluster.

Experimental Workflow
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The overall process involves constructing an expression vector for the ssaA gene, introducing it

into S. roseosporus via intergeneric conjugation, fermenting the engineered strain, and finally,

analyzing the culture for mureidomycin production.

1. Vector Construction
Amplify ssaA gene and clone into
Streptomyces expression vector

(e.g., pJI10500) under a
constitutive promoter (e.g., PhrdB).

2. Intergeneric Conjugation
Transfer the expression vector from

E. coli (e.g., ET12567/pUZ8002)
to S. roseosporus NRRL 15998.

3. Strain Selection & Verification
Select exconjugants using antibiotics

(e.g., Apramycin, Nalidixic Acid).
Verify presence of ssaA by PCR.

4. Fermentation
Inoculate and grow the engineered

strain (Sr-hA) in a suitable
production medium (e.g., ISP-2).

5. Metabolite Extraction
Separate supernatant from mycelia.

Extract metabolites from the
culture supernatant.

6. Analysis & Bioassay
Analyze extract by HPLC-MS.

Perform bioassay against
Pseudomonas aeruginosa.
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Caption: Overall experimental workflow for mureidomycin production.

Quantitative Data Summary
Activation of the mrd cluster results in a complex profile of mureidomycin analogues. While

absolute production titers are not extensively reported, analytical and bioassay data clearly

demonstrate successful activation.

Table 1: Mureidomycin Analogues Produced by Engineered S. roseosporus (Sr-hA) Strain

Peak ID
Compound
Name/Analogue

Molecular Formula
Observed [M+H]⁺
(m/z)

P1 Mureidomycin A C₃₈H₄₈N₈O₁₂S 841.3218

P1'
Dihydro-mureidomycin

A
C₃₈H₅₀N₈O₁₂S 843.3340

P2 Mureidomycin B C₃₈H₅₀N₈O₁₂S 899.3246

P3
Mureidomycin

Analogue 3
C₄₀H₅₀N₈O₁₃S 883.3295

P4
Mureidomycin

Analogue 4
C₄₁H₅₂N₈O₁₃ 865.3727

P5
Mureidomycin

Analogue 5
C₄₀H₅₀N₈O₁₂S 867.3359

P6
N-acetylmureidomycin

E
C₄₀H₅₂N₈O₁₃S 849.3763

P6'
N-acetylmureidomycin

I/J
C₄₀H₅₄N₈O₁₃S 851.3909

Data sourced from UPLC-HRMS analysis of culture extracts.[3]

Table 2: Bioactivity of Culture Extracts Against Pseudomonas aeruginosa PA14
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Strain
Culture Extract Volume
Added

Growth of P. aeruginosa
PA14

Wild-Type (S. roseosporus
NRRL 15998)

10 - 25 µL No inhibition

Engineered Strain (Sr-hA) 10 µL Partial inhibition

Engineered Strain (Sr-hA) 15 µL Strong inhibition

Engineered Strain (Sr-hA) 20 µL Complete inhibition

Engineered Strain (Sr-hA) 25 µL Complete inhibition

Bioactivity determined by observing the growth curves of P. aeruginosa in the presence of

fermentation extracts.[5]

Detailed Experimental Protocols
Protocol 1: Construction of ssaA Expression Vector

Gene Amplification: Amplify the complete coding sequence of the ssaA gene (747 bp) from

the genomic DNA of Streptomyces sp. strain SS using high-fidelity PCR.

Vector Preparation: Clone the amplified ssaA fragment into a suitable Streptomyces

expression vector, such as pJI10500, under the control of a strong, constitutive promoter

(e.g., PhrdB or P*ermE**).

Transformation: Transform the resulting plasmid (e.g., pJI10500::PhrdB-ssaA) into an E. coli

methylation-deficient strain suitable for intergeneric conjugation, such as ET12567 carrying

the helper plasmid pUZ8002.

Verification: Confirm the integrity of the construct by restriction digest and Sanger

sequencing.

Protocol 2: Intergeneric Conjugation
Recipient Preparation: Grow S. roseosporus NRRL 15998 in a suitable liquid medium (e.g.,

TSB) to mid-log phase, then harvest and wash the mycelia.
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Donor Preparation: Grow the E. coli donor strain containing the ssaA expression vector to

mid-log phase in LB medium supplemented with appropriate antibiotics (e.g., Kanamycin for

pUZ8002, Chloramphenicol, Apramycin).

Mating: Mix the donor and recipient cells and plate the mixture onto a conjugation medium

like AS-1 agar.[3] Incubate at 30°C for 16-20 hours.

Selection: Overlay the plates with a selection layer containing antibiotics to select for S.

roseosporus exconjugants. Use an antibiotic to counter-select E. coli (e.g., Nalidixic acid at

25 µg/mL) and an antibiotic to select for the plasmid (e.g., Apramycin at 10 µg/mL).[3]

Isolation and Verification: Incubate the plates until colonies appear. Isolate single colonies

and verify the presence of the integrated ssaA gene by colony PCR.

Protocol 3: Fermentation and Metabolite Production
Seed Culture: Inoculate a starting culture of the verified engineered strain (Sr-hA) in a seed

medium (e.g., 50 mL of Trypticase Soy Broth with 2.5% dextrin) and incubate at 30°C with

shaking for 48 hours.

Production Culture: Transfer the seed culture (e.g., 5% v/v) into a production medium. Liquid

ISP-2 medium has been successfully used for this purpose.[5]

Incubation: Ferment the culture at 30°C with shaking (e.g., 220 rpm) for 4 to 8 days.[5]

Extraction: After incubation, centrifuge the culture broth to separate the supernatant and

mycelia. The mureidomycin analogues are secreted into the supernatant.

Protocol 4: Analysis by HPLC-MS
Sample Preparation: Filter the culture supernatant through a 0.22 µm filter before analysis.

Chromatography Conditions:

System: UPLC-HRMS system (e.g., Waters ACQUITY UPLC).

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[3]
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Column Temperature: 45°C.[3]

Mobile Phase A: Water with 0.1% Formic Acid.[3]

Mobile Phase B: Acetonitrile.[3]

Flow Rate: 0.3 mL/min.[3]

Gradient:[3]

0-10 min: 0% to 15% B

10-15 min: 15% to 50% B

15-17 min: 50% to 100% B

17-19 min: Hold at 100% B

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to

detect the protonated molecules [M+H]⁺ of the mureidomycin analogues.

Protocol 5: Bioassay against P. aeruginosa
Indicator Strain: Prepare an overnight culture of P. aeruginosa PA14 in LB broth.

Assay Plate: Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with the P.

aeruginosa PA14 culture to create a bacterial lawn.

Sample Application: Apply aliquots (e.g., 10-100 µL) of the filtered supernatant from the S.

roseosporus cultures (wild-type and Sr-hA) onto sterile paper discs or directly into wells cut

into the agar.

Incubation: Incubate the plates overnight at 37°C.

Analysis: Measure the diameter of the zone of inhibition around the point of application. A

clear zone indicates successful production of active anti-Pseudomonas compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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